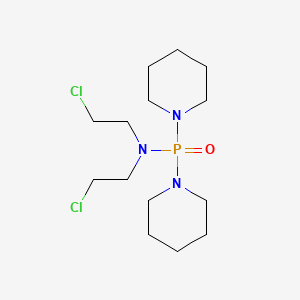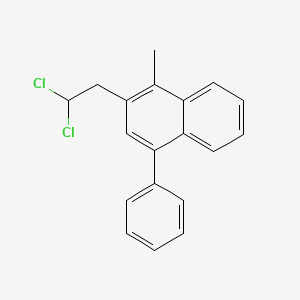
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a 2,2-dichloroethyl group, a methyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene typically involves the reaction of 1-methyl-4-phenylnaphthalene with 2,2-dichloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the naphthalene ring. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or ferric chloride. The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the compound.
化学反応の分析
Types of Reactions
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-ethyl-1-methyl-4-phenylnaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2-Dichloroethyl methyl ether: Similar in structure but with an ether linkage instead of a naphthalene ring.
2,4-Dichlorophenoxyacetic acid: Contains dichloroethyl groups but is primarily used as a herbicide.
Uniqueness
2-(2,2-Dichloroethyl)-1-methyl-4-phenylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
22242-71-3 |
|---|---|
分子式 |
C19H16Cl2 |
分子量 |
315.2 g/mol |
IUPAC名 |
2-(2,2-dichloroethyl)-1-methyl-4-phenylnaphthalene |
InChI |
InChI=1S/C19H16Cl2/c1-13-15(12-19(20)21)11-18(14-7-3-2-4-8-14)17-10-6-5-9-16(13)17/h2-11,19H,12H2,1H3 |
InChIキー |
IISIUNGMFSDYNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C2=CC=CC=C12)C3=CC=CC=C3)CC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


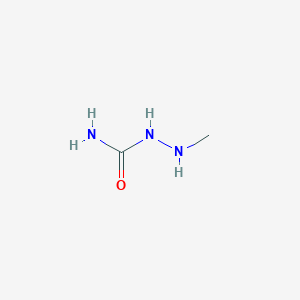
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

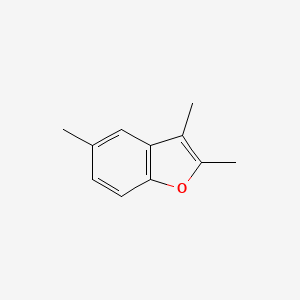
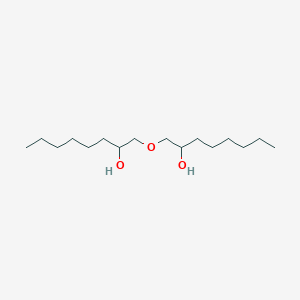
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
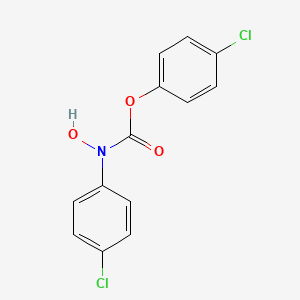

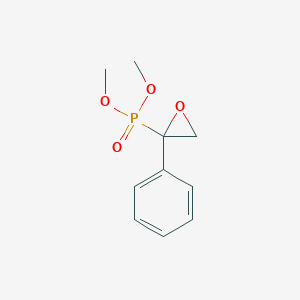
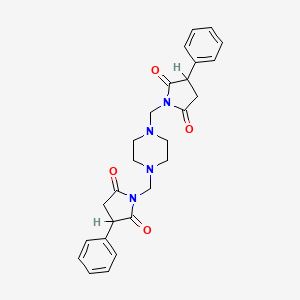

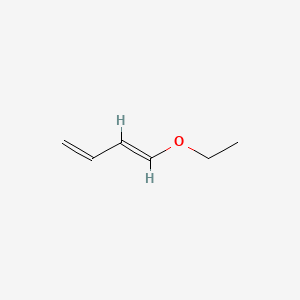
![2-Methyl-2-[(methylcarbamoyl)peroxy]propane](/img/structure/B14706686.png)
